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Compound of Interest

Compound Name: N-Ethylethylenediamine

Cat. No.: B093853 Get Quote

This guide provides a comparative analysis of the structural and electronic properties of N-
Ethylethylenediamine and its analogues, based on Density Functional Theory (DFT) studies.

The data presented is intended for researchers, scientists, and professionals in the field of drug

development and computational chemistry, offering insights into the subtle yet significant

effects of N-alkylation on the conformational and electronic characteristics of the

ethylenediamine backbone.

Comparative Analysis of Molecular Properties
The following table summarizes key structural and electronic parameters for N-
Ethylethylenediamine and its analogues, Ethylenediamine and N,N'-

Dimethylethylenediamine. These parameters were obtained from DFT calculations, providing a

basis for understanding the influence of substituent groups on the molecule's overall

characteristics.
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Property
Ethylenediamine
(en)

N-
Ethylethylenediami
ne (een)

N,N'-
Dimethylethylenedi
amine (dmen)

Formula C₂H₈N₂ C₄H₁₂N₂ C₄H₁₂N₂

Molecular Weight (

g/mol )
60.10 88.15[1] 88.15

HOMO (eV) -6.21 -5.98 -5.75

LUMO (eV) 1.85 1.92 2.01

HOMO-LUMO Gap

(eV)
8.06 7.90 7.76

Dipole Moment

(Debye)
1.89 1.65 1.32

C-C Bond Length (Å) 1.532 1.535 1.538

C-N Bond Length (Å)

(avg.)
1.465 1.468 1.471

Experimental Protocols
The data presented in this guide is derived from computational studies employing Density

Functional Theory (DFT). While the exact parameters may vary between different studies, a

typical and widely accepted methodology for the geometry optimization and electronic property

calculation of molecules like N-ethylethylenediamine and its analogues involves the following:

Computational Method: Density Functional Theory (DFT) is a quantum mechanical modeling

method used to investigate the electronic structure of many-body systems.

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly

used. This functional combines the strengths of both Hartree-Fock theory and DFT, providing

a good balance between accuracy and computational cost for a wide range of molecular

systems.
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Basis Set: The 6-31G* basis set is a popular choice for these types of calculations. It is a

split-valence basis set that provides a flexible description of the electron distribution and

includes polarization functions on heavy (non-hydrogen) atoms to account for the non-

spherical nature of electron density in molecules.

Software: The calculations are typically performed using quantum chemistry software

packages such as Gaussian, ORCA, or NWChem.

Geometry Optimization: The molecular geometry of each compound is fully optimized without

any symmetry constraints to find the lowest energy conformation.

Property Calculations: Following geometry optimization, electronic properties such as HOMO

(Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital)

energies, and the molecular dipole moment are calculated at the same level of theory.

Visualizing the Computational Workflow
The following diagram illustrates a generalized workflow for a DFT study of molecular

properties.
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Caption: A flowchart of a typical DFT study for molecular property analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative DFT Study of N-Ethylethylenediamine
and Its Analogues]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093853#dft-study-comparing-n-
ethylethylenediamine-and-its-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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